Bromodimethylsulfonium Bromide
Overview
Description
Bromodimethylsulfonium bromide is a versatile and useful reagent in organic synthesis. Discovered in 1965 by Meerwein, it has been employed both as a stoichiometric reagent and as a catalyst due to its attractive properties as an oxidizing agent and a source of bromonium ion . This compound can transform alcohols to bromides, generate α-bromo enones, and brominate aromatic compounds .
Biochemical Analysis
Biochemical Properties
Bromodimethylsulfonium Bromide has been used in various biochemical reactions due to its attractive properties as an oxidizing agent and a source of bromonium ion . It can readily transform alcohols to bromides and generate α-bromo enones . It can also be utilized for the bromination of aromatic compounds and the synthesis of α-bromoketones .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, with alkenes as the coupling partner, the corresponding 1,2-addition bromosulfonium bromides are formed, which can be used for further derivatization and the generation of 1,2-functionalized scaffolds .
Temporal Effects in Laboratory Settings
In a continuous flow procedure for the synthesis of aziridines from alkenes, this compound was generated from hydrogen bromide and dimethylsulfoxide in the presence of the olefin . The complete sequence only required 7 min of total residence time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodimethylsulfonium bromide can be synthesized through several methods:
Reaction of Bromine with Dimethyl Sulfide: The most common and atom-economic strategy involves reacting bromine with dimethyl sulfide at low temperatures.
In Situ Generation: Another method involves generating this compound in situ from hydrogen bromide and dimethylsulfoxide in the presence of an olefin.
Industrial Production Methods: For safety reasons, this compound is often prepared on-site before its utilization due to its corrosive nature and sensitivity to heat and moisture .
Chemical Reactions Analysis
Types of Reactions: Bromodimethylsulfonium bromide undergoes various types of reactions, including:
Substitution: It can transform alcohols to bromides and generate α-bromo enones.
Addition: With alkenes, it forms 1,2-addition bromosulfonium bromides, which can be further derivatized.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and visible light are used for the selective oxidation of benzylic alcohols.
Substitution: Bromine and dimethyl sulfide are common reagents for the synthesis of this compound.
Major Products:
Aldehydes and Ketones: From the oxidation of benzylic alcohols.
Bromides: From the substitution of alcohols.
α-Bromo Enones: From the reaction with enones.
Scientific Research Applications
Bromodimethylsulfonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bromodimethylsulfonium bromide exerts its effects involves the generation of bromonium ions, which facilitate various chemical transformations. For example, in the oxidation of benzylic alcohols, the compound acts as a catalyst under visible light irradiation, leading to the formation of aldehydes and ketones through a peroxy radical intermediate .
Comparison with Similar Compounds
N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis.
Bromine: A common reagent for bromination reactions.
Dimethyl Sulfoxide (DMSO): Used in the in situ generation of bromodimethylsulfonium bromide.
Uniqueness: this compound is unique due to its dual role as both a reagent and a catalyst, its ability to generate bromonium ions, and its wide range of applications in organic synthesis, making it a valuable tool in both laboratory and industrial settings .
Properties
IUPAC Name |
bromo(dimethyl)sulfanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVBVVVFSXWUIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467268 | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50450-21-0 | |
Record name | Bromodimethylsulfonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050450210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodimethylsulfonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIMETHYLSULFONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999D47ZFVO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.